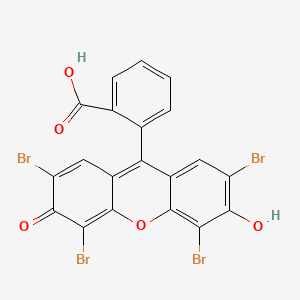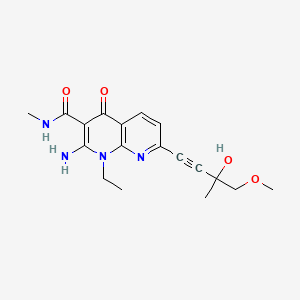
Sorafenib-glucosamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorafenib-glucosamine is conjugate of sorafenib with glucosamine through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.
Aplicaciones Científicas De Investigación
Multikinase Inhibition in Hepatocellular Carcinoma
Sorafenib, known as Nexavar, is an orally active multikinase inhibitor, primarily used in the treatment of hepatocellular carcinoma (HCC). It extends overall survival and delays progression in advanced HCC patients. Sorafenib functions by inhibiting cell surface tyrosine kinase receptors and downstream intracellular kinases involved in tumor cell proliferation and angiogenesis (Keating & Santoro, 2009).
Role in Sorafenib Resistance
Metallothionein-1G (MT-1G) has been identified as a critical regulator of sorafenib resistance in human HCC cells, offering a potential therapeutic target. MT-1G's role in inhibiting ferroptosis, a form of regulated cell death, contributes to sorafenib resistance (Sun et al., 2016).
Antitumor Activity and Drug Resistance Mechanisms
Studies have shown varied responses to sorafenib in different cancer cell lines, reflecting the complexity of its antitumor activity and mechanisms of drug resistance. For example, sorafenib does not induce ferroptosis in a range of tumor cell lines, contrary to some reports (Zheng et al., 2021).
Anti-infective Potential
Beyond its anticancer applications, sorafenib has been explored as an anti-infective agent. It shows inhibitory effects on the growth of Staphylococcus xylosus by targeting glutamine synthetase, suggesting its potential use beyond oncology (Cui et al., 2019).
Metabolic Effects in Sorafenib Resistance
Research indicates that metabolic reprogramming, particularly in glutamine metabolism, plays a role in sorafenib-resistant hepatocellular carcinoma. Inhibition of peroxisome proliferator–activated receptor-δ (PPARδ) in sorafenib-resistant cells has shown potential in overcoming this resistance, highlighting the significance of metabolic pathways in drug resistance mechanisms (Kim et al., 2017).
Interaction with Other Treatments
Sorafenib has been combined with other treatments, such as radiotherapy and temozolomide, in the treatment of glioblastoma multiforme, reflecting its potential for use in combination therapies (Hainsworth et al., 2010).
Molecular Binding Properties
Investigating the molecular binding properties of sorafenib, such as its interaction with c-MYC G-quadruplexes, offers insights into the molecular mechanisms of its action and potential for drug design (Wu et al., 2023).
Propiedades
Nombre del producto |
Sorafenib-glucosamine |
|---|---|
Fórmula molecular |
C26H24ClF3N4O8 |
Peso molecular |
612.94 |
Nombre IUPAC |
4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |
InChI |
InChI=1S/C26H24ClF3N4O8/c27-17-6-3-13(9-16(17)26(28,29)30)33-25(40)32-12-1-4-14(5-2-12)41-15-7-8-31-18(10-15)23(38)34-20-22(37)21(36)19(11-35)42-24(20)39/h1-10,19-22,24,35-37,39H,11H2,(H,34,38)(H2,32,33,40)/t19-,20-,21-,22-,24-/m1/s1 |
Clave InChI |
AZQZZRFAWFUQPA-DXHZJSNDSA-N |
SMILES |
O=C(N[C@H]1[C@H](O)O[C@H](CO)[C@@H](O)[C@@H]1O)C2=NC=CC(OC3=CC=C(NC(NC4=CC=C(Cl)C(C(F)(F)F)=C4)=O)C=C3)=C2 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Sorafenibglucosamine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid](/img/structure/B1193464.png)
